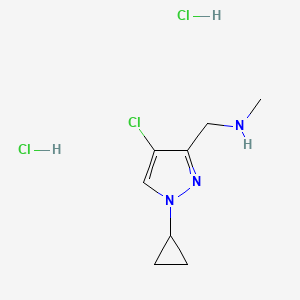
1-(4-Chloro-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride is a complex organic compound characterized by its unique structure and diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound is known for its versatility and efficacy in various chemical reactions and processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride typically involves multiple steps, starting with the preparation of the cyclopropylpyrazol core. This is often achieved through a cyclization reaction involving appropriate precursors. Subsequent chlorination and methylation steps are employed to introduce the chloro and N-methyl groups, respectively. The final product is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled environments to ensure consistency and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions: 1-(4-Chloro-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in different applications.
科学研究应用
1-(4-Chloro-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride is widely used in scientific research due to its unique properties and reactivity. It finds applications in:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of biological systems and processes, particularly in enzyme inhibition and receptor binding studies.
Medicine: In drug discovery and development, where it serves as a precursor or intermediate in the synthesis of pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-(4-Chloro-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and pharmacological effects.
相似化合物的比较
1-(4-Chloro-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-(4-Chloro-1-methylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride
1-(4-Chloro-1-ethylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride
1-(4-Chloro-1-propylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride
These compounds share structural similarities but differ in their substituents, leading to variations in their reactivity and applications.
生物活性
1-(4-Chloro-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine; dihydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Molecular Details
- Chemical Name : 1-(4-Chloro-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine; dihydrochloride
- Molecular Formula : C8H14Cl3N3
- Molecular Weight : 258.6 g/mol
- InChIKey : RGBPKAKVSLBDRT-UHFFFAOYSA-N
Structural Representation
The compound features a cyclopropyl ring fused to a pyrazole ring, with a chlorine atom at the 4-position of the pyrazole. A methyl group is linked to a nitrogen atom, which connects to another methyl group, and two hydrochloride groups are attached, likely resulting in a positively charged nitrogen.
Research indicates that compounds similar to 1-(4-Chloro-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine may exhibit various biological activities, including:
- Inhibition of Hedgehog Signaling Pathway : This pathway is crucial in developmental processes and has been implicated in several cancers. Compounds targeting this pathway can potentially serve as therapeutic agents for malignancies .
Case Studies and Findings
-
Antitumor Activity :
- In vitro studies have demonstrated that similar pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
-
Neuroprotective Effects :
- Some studies suggest that pyrazole derivatives can protect neurons from oxidative stress, indicating potential applications in neurodegenerative diseases.
-
Anti-inflammatory Properties :
- Research has shown that certain pyrazole compounds can modulate inflammatory pathways, reducing cytokine production and providing therapeutic benefits in inflammatory diseases.
Data Table of Biological Activities
属性
IUPAC Name |
1-(4-chloro-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3.2ClH/c1-10-4-8-7(9)5-12(11-8)6-2-3-6;;/h5-6,10H,2-4H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBPKAKVSLBDRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN(C=C1Cl)C2CC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













